molecular formula C17H18BrNO5S B445632 2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B445632
M. Wt: 428.3g/mol
InChI Key: PGDMSMZRBWIBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a brominated furan ring, and a methoxyethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Bromination of the Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The brominated furan ring is then coupled with the benzothiophene core using appropriate coupling agents and catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom on the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.

    Cellular Signaling: The compound could influence various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXYETHYL 2-{[(5-CHLORO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • 2-METHOXYETHYL 2-{[(5-IODO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of 2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated furan ring, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C17H18BrNO5S

Molecular Weight

428.3g/mol

IUPAC Name

2-methoxyethyl 2-[(5-bromofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H18BrNO5S/c1-22-8-9-23-17(21)14-10-4-2-3-5-12(10)25-16(14)19-15(20)11-6-7-13(18)24-11/h6-7H,2-5,8-9H2,1H3,(H,19,20)

InChI Key

PGDMSMZRBWIBCB-UHFFFAOYSA-N

SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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